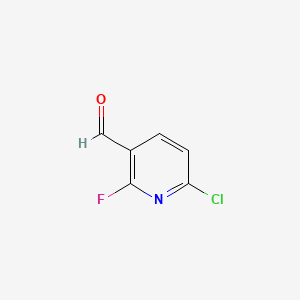
6-Chloro-2-fluoronicotinaldehyde
Vue d'ensemble
Description
6-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoronicotinaldehyde consists of a six-membered aromatic ring (a pyridine ring) with chlorine (Cl), fluorine (F), and an aldehyde group (-CHO) attached to it . The InChI code for this compound is 1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Physical And Chemical Properties Analysis
6-Chloro-2-fluoronicotinaldehyde has a molecular weight of 159.55 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 255.5±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Organic Synthesis Intermediates
6-Chloro-2-fluoronicotinaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds when reacted with different nucleophiles. For instance, it can undergo condensation reactions to form Schiff bases, which are valuable in synthesizing pharmaceuticals and fine chemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to develop new drug candidates. Its chloro and fluoro substituents make it a valuable precursor for the synthesis of potential therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs .
Material Science
The compound’s unique structure is beneficial in material science, where it can be used to create novel polymers with specific fluorescence properties. These polymers can be applied in the development of new materials for organic light-emitting diodes (OLEDs) .
Agrochemical Development
6-Chloro-2-fluoronicotinaldehyde is also explored in the agrochemical industry for the synthesis of new pesticides and herbicides. Its molecular framework is conducive to creating compounds with selective toxicity towards certain pests or weeds .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Chloro-2-fluoronicotinaldehyde can be used as reagents or chromophores in the development of new analytical methods. These derivatives enhance the detection of various analytes through spectroscopic techniques .
Catalysis
This compound can act as a ligand precursor in catalysis. By forming complexes with metals, it can catalyze various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic molecules .
Biochemistry Research
Researchers utilize 6-Chloro-2-fluoronicotinaldehyde in biochemistry for probing enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate the function of enzymes in biological systems .
Nanotechnology
Lastly, in the field of nanotechnology, this compound is used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for medical applications, such as targeted drug delivery systems .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-2-fluoronicotinaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other nicotinaldehydes, it may interact with its targets through the aldehyde group, which can form covalent bonds with amino acid residues in proteins .
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.39 (iLOGP), 1.71 (XLOGP3), 2.11 (WLOGP), 0.83 (MLOGP), and 2.57 (SILICOS-IT), with a consensus Log Po/w of 1.72 .
Result of Action
The molecular and cellular effects of 6-Chloro-2-fluoronicotinaldehyde’s action are currently unknown. Given the compound’s potential interactions with proteins via its aldehyde group, it may modulate protein function and subsequently affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-fluoronicotinaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C . Furthermore, the compound’s solubility, which can impact its bioavailability and efficacy, is influenced by the pH of the environment .
Propriétés
IUPAC Name |
6-chloro-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIFMKYYVLAEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679603 | |
| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093880-37-5 | |
| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


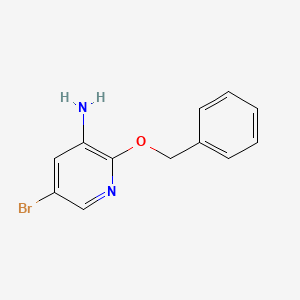
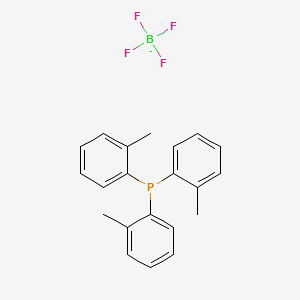

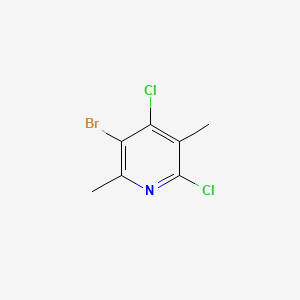
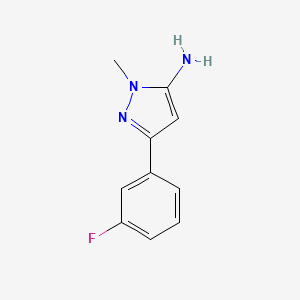

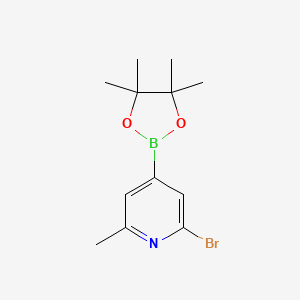

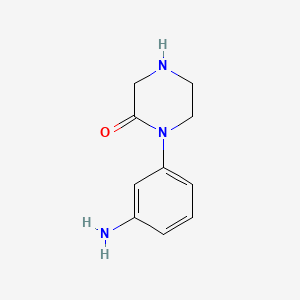
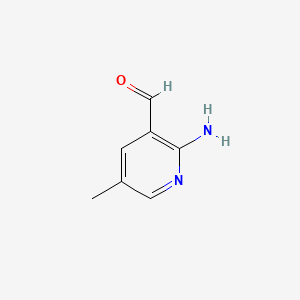
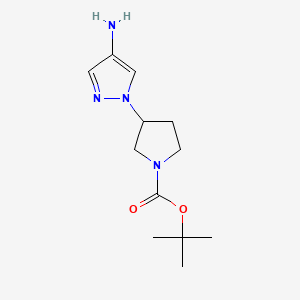
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
